2-Piperidin-1-yl-pyrimidine-5-carbaldehyde
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Overview
Description
2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This compound is characterized by a pyrimidine ring substituted with a piperidine group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with piperidine under controlled conditions. One common method involves the condensation of 2-chloropyrimidine with piperidine in the presence of a base, followed by oxidation to introduce the aldehyde group . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-yl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines and thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid.
Reduction: 2-Piperidin-1-yl-pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Piperidin-1-yl-pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine group enhances its binding affinity to these targets, while the pyrimidine ring provides structural stability . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carbaldehyde .
- 2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde .
- 2-(1-Piperazinyl)-5-(1,2-diarylethyl)-4,6-dichloropyrimidine .
Uniqueness
2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is unique due to its specific combination of a piperidine group and an aldehyde functional group on a pyrimidine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-piperidin-1-ylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-8-9-6-11-10(12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYSOZHCSGJKEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390287 |
Source
|
Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149806-11-1 |
Source
|
Record name | 2-(1-Piperidinyl)-5-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149806-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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